molecular formula C9H19N3O3 B1440519 tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate CAS No. 1142210-92-1

tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate

Cat. No. B1440519
M. Wt: 217.27 g/mol
InChI Key: UZCLOPOHPILASZ-UHFFFAOYSA-N
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Description

“tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate” is a chemical compound with the molecular formula C9H19N3O3. It is also known as “tert-butyl N-[3-(aminooxy)propyl]carbamate” and has a CAS Number of 847609-99-8 .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate” are not available in the retrieved sources, a study has reported PCl3-mediated transesterification and aminolysis of tert-butyl esters via acid chloride formation . This could potentially provide insights into the chemical reactions of similar compounds.

Scientific Research Applications

Synthesis and Chemical Applications

  • Asymmetric Mannich Reaction : The compound has been used in the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by asymmetric Mannich reaction. This process is significant for the creation of chiral amino carbonyl compounds, demonstrating the compound's utility in complex chemical syntheses (Yang, Pan, & List, 2009).

  • Precursor in Foldamer Study : It serves as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This highlights its role in the exploration of novel molecular structures (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

  • In Diels-Alder Reactions : The compound has applications in Diels-Alder reactions, a critical method in organic synthesis for creating complex molecules, including hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).

  • In Stereodivergent Dihydroxylations : It is used in stereodivergent dihydroxylations of acyclic allylic amines. This application is essential for asymmetric synthesis of complex sugars like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

  • In Synthesis of Carbocyclic Analogs : It's an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its utility in nucleotide analog synthesis (Ober, Marsch, Harms, & Carell, 2004).

  • In Photocatalyzed Protocols : The compound is used in photoredox-catalyzed amination of o-hydroxyarylenaminones, which establishes a cascade pathway for assembling 3-aminochromones, beneficial in synthesizing diverse amino pyrimidines (Wang et al., 2022).

  • As N-(Boc) Nitrone Equivalents : The compound has been identified as the first class of N-(Boc) nitrone equivalents, highlighting its role as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Other Chemical Applications

  • In Synthesis of Amines : It is used as a versatile intermediate for the asymmetric synthesis of amines, showcasing its broad utility in organic chemistry (Ellman, Owens, & Tang, 2002).

  • Crystallographic Structure Studies : Its derivatives have been used in crystallographic studies, proving essential for understanding molecular structures (Howie et al., 2011).

  • In Synthesis of Bioactive Compounds : It acts as an intermediate in the synthesis of biologically active compounds like omisertinib, illustrating its importance in pharmaceutical chemistry (Zhao et al., 2017).

  • Catalysis of N-tert-Butoxycarbonylation : It's used in the N-tert-butoxycarbonylation of amines, a chemoselective process important in synthesizing N-tert-butylcarbamates (Chankeshwara & Chakraborti, 2006).

  • In NMR Studies of High-Molecular-Weight Systems : The compound's derivatives have been used as an NMR tag for high-molecular-weight systems and measurements of ligand binding affinities, proving its utility in advanced analytical techniques (Chen et al., 2015).

Safety And Hazards

The safety information for “tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate” indicates that it is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, and if inhaled. It may also cause skin and eye irritation .

properties

IUPAC Name

tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-9(2,3)15-8(13)12(4)6-5-7(10)11-14/h14H,5-6H2,1-4H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCLOPOHPILASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CC/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate
Reactant of Route 2
tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate

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